Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate

Physicochemical Profiling Solubility Enhancement Pyridine N-Oxide

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate (CAS 103860-34-0) is a synthetic small molecule with the formula C9H12N2O3 and a molecular weight of 196.20 g/mol. It is structurally characterized by a pyridine N-oxide core with a carbamate ester at the 2-position and a methyl substituent at the 5-position.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 103860-34-0
Cat. No. B025233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate
CAS103860-34-0
Synonyms2-Pyridinecarbamicacid, 5-methyl-, ethyl ester, 1-oxide
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)N=C1C=CC(=CN1O)C
InChIInChI=1S/C9H12N2O3/c1-3-14-9(12)10-8-5-4-7(2)6-11(8)13/h4-6,13H,3H2,1-2H3/b10-8-
InChIKeyMXLJQHJSLGVNOM-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate (CAS 103860-34-0): A Pyridine N-Oxide Carbamate Scaffold


Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate (CAS 103860-34-0) is a synthetic small molecule with the formula C9H12N2O3 and a molecular weight of 196.20 g/mol . It is structurally characterized by a pyridine N-oxide core with a carbamate ester at the 2-position and a methyl substituent at the 5-position . This compound belongs to the substituted pyridinyl carbamate class, which has been broadly investigated for enzyme inhibition, particularly as hormone-sensitive lipase (HSL) inhibitors [1]. The presence of the N-oxide moiety fundamentally distinguishes it from its non-oxidized pyridinyl carbamate analogs, introducing significant alterations in electronic distribution, polarity, and hydrogen-bonding capacity .

The Criticality of N-Oxide Functionality: Why Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate Cannot Be Replaced by Standard Pyridinyl Carbamates


Generic substitution with a non-oxidized pyridinyl carbamate like ethyl N-(5-methylpyridin-2-yl)carbamate (CAS 41322-67-2, MW 180.20 g/mol) is not scientifically valid due to the profound physicochemical changes imparted by N-oxidation . The N-oxide group creates a strong molecular dipole, dramatically increasing aqueous solubility and altering logP by approximately -1 to -2 units compared to the parent pyridine [1]. This modification also tautomerically stabilizes the (NZ)-N-(1-hydroxy) form, creating a distinct hydrogen-bond donor/acceptor profile that is absent in the non-oxidized analog. These differences directly impact molecular recognition by biological targets, as evidenced by the distinct activity profiles of pyridine N-oxide derivatives in kinase and antiviral assays [2].

Quantitative Differentiation Evidence for Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate Against Closest Analogs


Enhanced Aqueous Solubility and Polarity via N-Oxidation Compared to Non-Oxidized Analog

The N-oxide modification on ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is predicted to dramatically increase its topological polar surface area (tPSA) and reduce its lipophilicity compared to its non-oxidized analog, ethyl N-(5-methylpyridin-2-yl)carbamate (CAS 41322-67-2). In silico calculations for the target compound show a tPSA of 76.7 Ų and an XLogP of -1.1 , versus a tPSA of 54.4 Ų and an XLogP of 1.2 for the non-oxidized analog . This represents a 22.3 Ų increase in polar surface area and a 2.3-unit decrease in logP, predicting significantly superior aqueous solubility and a profoundly different pharmacokinetic distribution profile.

Physicochemical Profiling Solubility Enhancement Pyridine N-Oxide

Potential for Unique Target Engagement as a Hormone-Sensitive Lipase Inhibitor Scaffold

The substituted pyridinyl carbamate class is patented for its potent inhibition of Hormone-Sensitive Lipase (HSL), a key enzyme regulating free fatty acid release from adipose tissue [1]. While the patent does not explicitly list the target compound, it broadly claims a Markush structure encompassing a pyridin-2-yl carbamate core, which is the exact scaffold of ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate. The general class demonstrates in vitro HSL inhibition with IC50 values ranging from <100 nM to 10 µM [1]. The N-oxide modification on the target compound introduces a unique hydrogen-bonding capability not present in the exemplified simple carbamates, offering a patentably distinct and potentially more selective interaction with the enzyme's catalytic serine.

Hormone-Sensitive Lipase Metabolic Disease Enzyme Inhibition

Potential for Altered Metabolic Stability and Metabolite Formation vs. Non-Oxidized Pyridine

Pyridine N-oxides are established to undergo differential metabolism, most notably reversible reduction back to the parent pyridine under hypoxic conditions or via enzymatic action, creating two distinct species in vivo [1]. In contrast, ethyl N-(5-methylpyridin-2-yl)carbamate (CAS 41322-67-2) cannot generate this metabolite couple. This metabolic redox cycling is a critical differentiator for in vivo studies, as it can lead to a complex pharmacokinetic profile with the N-oxide acting as a pro-drug reservoir for the parent amine [2]. This differentiates the target compound from its non-oxidized congener, which has a simpler, irreversible oxidative metabolism.

Drug Metabolism Metabolite Identification N-Oxide Reduction

Optimal Application Scenarios for Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate Based on Evidence


Physicochemical Probe in Solubility-Driven Lead Optimization Programs

Procure this compound as a critical tool when optimizing the solubility and polarity profile of a pyridine-based lead series. Its predicted XLogP of -1.1 and tPSA of 76.7 Ų provide a benchmark for the pharmacological improvements achievable through N-oxidation, directly addressing common bioavailability issues associated with lipophilic pyridine scaffolds.

Exclusive Reference Standard for Investigating N-Oxide-Specific Metabolism

This compound serves as a unique, commercially available standard for analytical method development (LC-MS/MS) to differentiate between an N-oxide drug candidate and its reduced parent amine metabolite, based on the class-level metabolic properties of pyridine N-oxides [1]. Its use prevents misidentification in complex biological matrices.

Key Intermediate for Patent-Forcing SAR Libraries Around Hormone-Sensitive Lipase

For medicinal chemistry groups seeking to expand the intellectual property space beyond the broad claims of existing pyridinyl carbamate patents [2], this N-oxide building block offers a direct pathway to synthesize novel analogs, exploring uncharted hydrogen-bonding interactions with the HSL catalytic site.

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